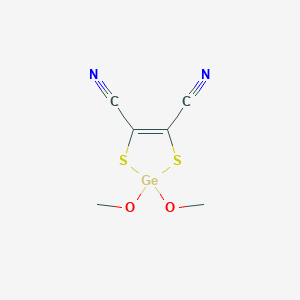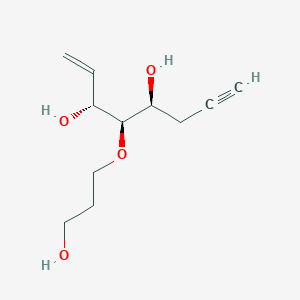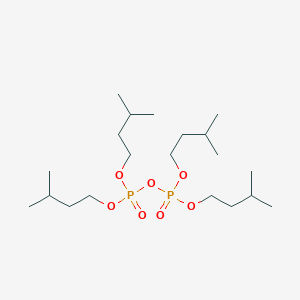
4-Ethyl-3'-fluoro-2,3,4,5-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group at the 4th position and a fluoro group at the 3’ position on the biphenyl structure. The tetrahydro designation indicates that the biphenyl ring system is partially saturated, containing four hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of a fluoro-substituted biphenyl precursor with an ethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a fully saturated biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the fluoro group.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 4-ethyl-3’-fluorobenzophenone or 4-ethyl-3’-fluorobenzoic acid.
Reduction: Formation of 4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial saturation of the biphenyl ring. This structural uniqueness can result in distinct chemical and biological properties compared to other biphenyl derivatives.
Properties
CAS No. |
643752-47-0 |
|---|---|
Molecular Formula |
C14H17F |
Molecular Weight |
204.28 g/mol |
IUPAC Name |
1-(4-ethylcyclohexen-1-yl)-3-fluorobenzene |
InChI |
InChI=1S/C14H17F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,8,10-11H,2,6-7,9H2,1H3 |
InChI Key |
VNGQAVNMEZJWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)

![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)


![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)

![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
